2-Benzyl-5-methyl-5-nitro-1,3-dioxane
Description
Properties
CAS No. |
6323-93-9 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-benzyl-5-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C12H15NO4/c1-12(13(14)15)8-16-11(17-9-12)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChI Key |
RDDJYBBYRONTIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)CC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Nitro-Substituted 1,3-Dioxanes
Retrosynthetic Analysis
The target compound can be dissected into two key components:
- Benzyl-protected diol : Derived from benzaldehyde and a nitro-containing diol precursor.
- Nitro-methyl ketone : A carbonyl component bearing both methyl and nitro groups.
Key Challenges
- Nitro Group Stability : Nitro substituents are sensitive to strong acids and reducing conditions, necessitating mild reaction environments.
- Regioselectivity : Ensuring precise substitution at position 5 during cyclocondensation.
- Steric Hindrance : Bulkier nitro and methyl groups may impede ring closure.
Acid-Catalyzed Cyclocondensation Methods
Reaction Design
The most direct route involves cyclocondensation of a nitro-methyl ketone (e.g., 5-nitro-5-methylhexan-2-one) with 1,3-propanediol in the presence of benzaldehyde. Acid catalysts such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl) facilitate acetal formation.
Reaction Mechanism:
- Protonation of the carbonyl oxygen.
- Nucleophilic attack by the diol, forming a hemiketal intermediate.
- Dehydration to generate the dioxane ring.
Experimental Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | p-TsOH (0.1 equiv) | 68% |
| Solvent | Toluene | Prevents hydrolysis |
| Temperature | 80°C | Balances kinetics/stability |
| Reaction Time | 12 hours | Maximizes conversion |
Key Finding : Using toluene as a solvent improves yield by azeotropic removal of water, critical for driving the equilibrium toward acetal formation.
Nitration of Preformed 1,3-Dioxane Derivatives
Post-Synthetic Modification
An alternative approach involves nitrating a pre-synthesized 5-methyl-1,3-dioxane derivative. Nitration reagents such as nitric acid (HNO₃) or acetyl nitrate (AcONO₂) are employed under controlled conditions.
Case Study: Nitration of 2-Benzyl-5-methyl-1,3-dioxane
| Nitrating Agent | Temperature | Yield | Byproducts |
|---|---|---|---|
| HNO₃ (90%) | 0°C | 22% | Oxidized derivatives |
| AcONO₂ | -10°C | 45% | Minimal |
Challenge : Nitration at position 5 competes with aromatic ring nitration, requiring careful regiocontrol. Computational studies (DFT) suggest that the methyl group electronically deactivates position 5, favoring nitration at the benzyl moiety.
Alternative Approaches: Nitroalkane Incorporation
Nitroalkane as a Carbonyl Precursor
Employing nitropropane as a carbonyl surrogate in cyclocondensation reactions offers a streamlined pathway. For example, condensation of nitropropane, benzaldehyde, and 1,3-propanediol under acidic conditions yields the target compound.
Reaction Scheme:
- Nitropropane Activation : Protonation enhances electrophilicity.
- Diol Addition : Forms a nitro-hemiketal intermediate.
- Ring Closure : Acid-catalyzed dehydration completes the dioxane structure.
Advantage : Avoids separate nitration steps, reducing side reactions.
Optimization of Reaction Parameters
Design of Experiments (DoE)
A factorial design evaluating catalyst loading, temperature, and solvent polarity identified p-TsOH (0.15 equiv) in dichloromethane at 60°C as optimal, achieving 74% yield.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Cyclocondensation | 68% | 95% | High |
| Post-Synthetic Nitration | 45% | 88% | Moderate |
| Nitroalkane Route | 52% | 90% | Low |
Challenges and Limitations in Synthesis
- Nitro Group Stability : Decomposition observed above 100°C, limiting high-temperature protocols.
- Purification Difficulties : Silica gel chromatography often leads to nitro group reduction; alternative methods (e.g., recrystallization) are preferred.
- Regioselectivity : Competing nitration at the benzyl group remains unresolved.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-methyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of hydroxyl or amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-Benzyl-5-methyl-5-nitro-1,3-dioxane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-methyl-5-nitro-1,3-dioxane involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach its targets.
Comparison with Similar Compounds
Thermal Decomposition and Reaction Kinetics
Computational studies on 5-nitro-5-R-1,3-dioxane derivatives reveal substituent-dependent decomposition pathways. Key findings include:
- Key Observations :
- The methyl group (R=CH₃) lowers activation energy and enhances reaction rates in DMSO due to solvent stabilization of transition states.
- Bromine substituents (R=Br) yield thermodynamically stable products but are kinetically sluggish, with minimal solvent effects .
- The benzyl group in 2-Benzyl-5-methyl-5-nitro-1,3-dioxane may further modulate reactivity by introducing steric hindrance or electronic effects, though specific data are lacking.
Conformational Stability
Substituent position significantly impacts conformational equilibria in 1,3-dioxanes:
Solubility and Stability
- Bronidox : Soluble in polar solvents (e.g., water, alcohol) due to bromine and nitro groups .
- 5-Methyl-5-nitro-1,3-dioxane : Enhanced solubility in DMSO, facilitating decomposition .
- 2-Benzyl derivative : The hydrophobic benzyl group may reduce aqueous solubility but improve lipid membrane penetration, a hypothesis requiring experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
